molecular formula C16H18FNO B4809195 (2-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 355814-88-9

(2-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No.: B4809195
CAS No.: 355814-88-9
M. Wt: 259.32 g/mol
InChI Key: FNZDGGULSZWIDM-UHFFFAOYSA-N
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Description

(2-Fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine is an organic compound that features both fluorine and methoxy functional groups attached to a benzyl and phenylethylamine backbone, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and 4-methoxyphenethylamine.

    Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with 4-methoxyphenethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the fluorobenzyl group can yield the corresponding fluorobenzyl alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: Formation of 2-fluorobenzyl alcohol.

    Substitution: Formation of nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

(2-Fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active amines.

    Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It can modulate signaling pathways by either inhibiting or activating specific receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

    4-Methoxybenzylamine: Similar structure but lacks the fluorine atom.

    4-Methoxyphenethylamine: Similar structure but lacks the fluorobenzyl group.

    2-Fluorobenzylamine: Similar structure but lacks the methoxyphenethyl group.

Uniqueness: (2-Fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications, particularly in medicinal chemistry for the design of novel therapeutic agents.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZDGGULSZWIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366321
Record name N-[(2-Fluorophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355814-88-9
Record name N-[(2-Fluorophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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